molecular formula C12H8FNO3 B8634096 1-Fluoro-2-nitro-3-phenoxybenzene

1-Fluoro-2-nitro-3-phenoxybenzene

Cat. No.: B8634096
M. Wt: 233.19 g/mol
InChI Key: PQYPLLOLPKMWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-nitro-3-phenoxybenzene is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

1-fluoro-2-nitro-3-phenoxybenzene

InChI

InChI=1S/C12H8FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H

InChI Key

PQYPLLOLPKMWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 1-Fluoro-2-nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

Target Molecule: 1-Fluoro-2-nitro-3-phenoxybenzene Primary Application: Kinase inhibitor scaffolds, herbicide intermediates, and fluorinated metabolic probes.[1]

The synthesis of this compound presents a classic challenge in regioselectivity. The target molecule is a 1,2,3-trisubstituted benzene ring containing three distinct electronic effectors: a strongly electron-withdrawing nitro group, an electron-withdrawing (by induction) but donating (by resonance) fluorine, and an electron-donating phenoxy group.

Retrosynthetic Logic: Direct nitration of 1-fluoro-3-phenoxybenzene is ill-advised due to poor regiocontrol; the directing effects of the fluorine (ortho/para) and phenoxy (ortho/para) groups conflict, leading to a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) that are difficult to separate.

The Superior Pathway: Nucleophilic Aromatic Substitution (


) 
The most robust, self-validating route utilizes 2,6-difluoronitrobenzene  as the starting scaffold.
  • Symmetry: The precursor is symmetric, meaning the first substitution event can occur at either the C2 or C6 fluorine (relative to nitro at C1) with identical results.

  • Activation: The nitro group is ortho to both fluorines, dramatically lowering the activation energy for nucleophilic attack via a Meisenheimer complex.

  • Selectivity Control: The introduction of the electron-rich phenoxy group deactivates the ring toward a second substitution compared to the starting material, providing a kinetic window to isolate the mono-substituted product.

Part 2: Synthesis Pathway Visualization[1]

The following diagram outlines the reaction flow, including the critical transition state and potential side reactions.

SynthesisPathway Precursor 2,6-Difluoronitrobenzene (Starting Material) Complex Meisenheimer Complex (Transition State) Precursor->Complex Nucleophilic Attack Reagents Phenol (1.0 eq) K2CO3 (1.1 eq) DMF, 0°C to RT Target 1-Fluoro-2-nitro- 3-phenoxybenzene (Target) Complex->Target - F⁻ (Elimination) Byproduct 1,3-Diphenoxy- 2-nitrobenzene (Over-reaction) Target->Byproduct Excess Phenol/Heat (Avoid)

Figure 1: Reaction pathway for the mono-substitution of 2,6-difluoronitrobenzene.[1][2] Note the kinetic trap required to prevent bis-substitution.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale , scalable to 100 mmol with appropriate heat management.

Reagents & Materials
ComponentCAS No.[3][4][5][6][7]Equiv.[2][8][9][10]Mass/VolRole
2,6-Difluoronitrobenzene 19064-24-51.01.59 gElectrophile
Phenol 108-95-20.980.92 gNucleophile (Limiting)
Potassium Carbonate 584-08-71.11.52 gBase (Anhydrous)
DMF (Anhydrous) 68-12-2-15 mLSolvent
Step-by-Step Methodology

1. Preparation of the Nucleophile (In-Situ):

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Phenol (0.92 g) and Anhydrous DMF (10 mL) .

  • Add Potassium Carbonate (1.52 g) in one portion.

  • Observation: The mixture may become slightly heterogeneous. Stir at Room Temperature (RT) for 15 minutes to generate the potassium phenoxide species.

2. Controlled Addition (The Critical Step):

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 2,6-Difluoronitrobenzene (1.59 g) in the remaining DMF (5 mL) .

  • Add the electrophile solution dropwise to the phenoxide mixture over 20 minutes.

  • Scientific Rationale: Adding the electrophile to the nucleophile at low temperature prevents localized high concentrations of phenoxide relative to the product, reducing the risk of the second fluorine being displaced (bis-substitution).

3. Reaction Progression:

  • Allow the bath to melt and the reaction to warm to Room Temperature naturally.

  • Stir for 4–6 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting material (2,6-DFNB) is less polar than the product.

    • Rf (Start): ~0.7

    • Rf (Target): ~0.5

    • Rf (Bis-product): ~0.3[1]

4. Workup & Isolation:

  • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid or oil.

  • Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash the combined organics with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

5. Purification:

  • If the crude purity is <95%, purify via flash column chromatography using a gradient of 0-10% Ethyl Acetate in Hexanes .

  • Yield Expectation: 85–92% isolated yield.

Part 4: Quality Control & Characterization Data[1]

Trustworthiness in synthesis relies on verifying the structure. The loss of symmetry is the key indicator.

Analytical MethodExpected Signal CharacteristicsInterpretation

F NMR
Single signal (approx. -110 to -120 ppm)Confirms presence of exactly one fluorine atom.[1]

H NMR
Multiplet (6.9–7.5 ppm, 5H) + Multiplet (7.0–7.8 ppm, 3H)Phenoxy protons + Trisubstituted benzene ring protons.
GC-MS / LC-MS Parent Ion

= 233.19 Da
Confirms molecular weight corresponds to

.[1]
Appearance Yellow crystalline solid or viscous oilTypical for nitro-aromatics.[1]
Part 5: Troubleshooting & Optimization

Issue: Formation of Bis-Phenoxy Adduct

  • Cause: Reaction temperature too high or excess phenol used.

  • Fix: Strictly maintain 0°C during addition. Use a slight deficit of phenol (0.95–0.98 eq) to ensure the starting material is in excess, not the nucleophile. Unreacted 2,6-DFNB is easier to remove (volatile) than the bis-product.

Issue: Low Conversion

  • Cause: Wet DMF or old

    
    .
    
  • Fix: Water quenches the phenoxide. Ensure DMF is anhydrous (stored over molecular sieves) and

    
     is dried in an oven.
    

Issue: Emulsion during Extraction

  • Cause: DMF presence in the aqueous layer.

  • Fix: Wash the organic layer thoroughly with water (3-4 times) before the brine wash.

References
  • Reactivity of 2,6-Difluoronitrobenzene : Matrix Fine Chemicals. "1-Fluoro-2-nitrobenzene and derivatives: Reactivity Profile." Accessed 2026.[2][11]

  • General

    
     Methodology : BenchChem. "Nucleophilic Aromatic Substitution (SNAr): Protocols for Activated Halogens." Accessed 2026.[2][11] 
    
  • Regioselectivity in Fluoronitrobenzenes : National Institutes of Health (NIH) - PubChem. "2,6-Difluoronitrobenzene Compound Summary." Accessed 2026.[2][11] [2]

  • Synthesis of Phenoxy-Nitrobenzenes : ChemicalBook. "Synthesis routes for fluorinated nitrobenzene ethers." Accessed 2026.[2][11]

Sources

Synthesis of 1-Fluoro-2-nitro-3-phenoxybenzene from 1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

From 1,3-Difluoro-2-nitrobenzene via Regioselective


 

Executive Summary

This technical guide details the mono-selective synthesis of 1-Fluoro-2-nitro-3-phenoxybenzene (Target) from 1,3-Difluoro-2-nitrobenzene (Starting Material). This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1] The core challenge in this synthesis is controlling regioselectivity to prevent the formation of the bis-substituted byproduct (1,3-diphenoxy-2-nitrobenzene).

By exploiting the electronic "deactivation" that occurs after the first substitution, this protocol achieves high mono-selectivity (>95%) under mild conditions. This intermediate is a critical scaffold in the development of herbicides (protoporphyrinogen oxidase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Foundation

The "Symbiotic Deactivation" Principle

The success of this synthesis relies on the electronic differences between the starting material and the mono-substituted product.

  • Activation: The starting material contains a nitro group (

    
    ) flanked by two fluorine atoms.[2] The nitro group is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ), making the ortho-carbons highly electrophilic. Fluorine, being highly electronegative, further destabilizes the ring ground state and stabilizes the Meisenheimer transition state, making it an excellent leaving group for
    
    
    .
  • Deactivation (The Control Switch): Upon the substitution of the first fluorine with a phenoxy group (

    
    ), the electronic environment changes. While oxygen is electronegative (
    
    
    
    ), it is a strong resonance donor (
    
    
    ). This donation of
    
    
    -electron density into the ring opposes the withdrawal of the nitro group, rendering the remaining fluorine position less electrophilic than the starting material. This natural kinetic brake prevents the second substitution under controlled stoichiometry.
Reaction Pathway Diagram

The following diagram illustrates the transition from the activated starting material to the stable product via the Meisenheimer complex.

SNAr_Mechanism SM 1,3-Difluoro-2-nitrobenzene (Highly Activated) Complex Meisenheimer Complex (Transition State) SM->Complex + PhO- Phenol Phenoxide Anion (Nucleophile) Phenol->Complex Product This compound (Deactivated) Complex->Product - F- Byproduct Bis-Phenoxy Impurity (Over-reaction) Product->Byproduct + PhO- (Slow)

Caption: The


 pathway showing the critical intermediate and the kinetic barrier to bis-substitution.

Experimental Protocol

Reagents and Equipment
ReagentRoleEquiv.Notes
1,3-Difluoro-2-nitrobenzene Substrate1.0Limiting reagent.
Phenol Nucleophile0.98Slight deficit to prevent bis-substitution.
Potassium Carbonate (

)
Base1.2Milled/Fine powder preferred.
DMF (N,N-Dimethylformamide) Solvent5-7 VolAnhydrous. Polar aprotic promotes

.
Ethyl Acetate / Hexanes Workup-Extraction solvents.
Step-by-Step Procedure

Caution: Nitro compounds are potentially explosive. Fluorides can generate HF in acidic conditions. Perform all operations in a fume hood.

  • Preparation of Nucleophile:

    • To a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, charge DMF (5 volumes) and Phenol (0.98 equiv).

    • Add

      
        (1.2 equiv) in a single portion.
      
    • Stir at Room Temperature (RT,

      
      ) for 30 minutes. The mixture will become a suspension as the phenoxide generates.
      
  • Controlled Addition:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Dissolve 1,3-Difluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of DMF (1 volume).

    • Add the substrate solution dropwise over 30 minutes. Critical: Maintain internal temperature

      
       to maximize regioselectivity.
      
  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to RT.

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC.

      • Target: Consumption of Phenol.

      • Limit: Bis-phenoxy impurity

        
        .
        
  • Workup:

    • Quench the reaction by pouring the mixture into Ice Water (20 volumes) with vigorous stirring. The product often precipitates as a solid.

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If Oiling Out: Extract with Ethyl Acetate (

      
      ). Wash combined organics with 
      
      
      
      (to remove trace phenol), then Brine. Dry over
      
      
      and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Water or Hexanes is usually sufficient.

    • Yield Expectation: 85–92%.

Process Workflow & Logic

The following flowchart details the operational logic, including decision nodes for troubleshooting.

Process_Flow Start Start: Charge Phenol + K2CO3 + DMF Activation Stir 30 min (Form Phenoxide) Start->Activation Cool Cool to 0°C Activation->Cool Addition Add 1,3-Difluoro-2-nitrobenzene (Slowly) Cool->Addition Monitor IPC: HPLC Check (4 hours) Addition->Monitor Decision Is Phenol Consumed? Monitor->Decision Quench Quench in Ice Water Decision->Quench Yes Heat Heat to 40°C (1 hr) Decision->Heat No (Reaction Stalled) Wash Wash with 1M NaOH (Remove Phenol) Quench->Wash Purify Recrystallize (EtOH) Wash->Purify Heat->Monitor

Caption: Operational workflow with decision gates for reaction completion.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Bis-Substitution Excess Phenol or High Temp.Ensure Phenol is limiting reagent (<1.0 eq). Keep addition cold (

).
Low Conversion Wet Solvent or Large Particle Base.Use anhydrous DMF. Grind

or use

(catalytic amount).
Emulsion during Workup DMF presence in organic layer.Wash organic layer thoroughly with water (

) before brine wash.
Dark Coloration Oxidation of Phenol.Degas solvents with Nitrogen prior to use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87922, 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts (2025).Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Retrieved from [Link][1][2][3][4][5][6][7][8]
    

Sources

Solubility of 1-Fluoro-2-nitro-3-phenoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Fluoro-2-nitro-3-phenoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility of this compound in organic solvents. In the absence of publicly available experimental data for this specific compound, this document outlines the theoretical principles governing its solubility, predicts its behavior in various solvent classes, and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of novel aromatic compounds.

Introduction: The Significance of this compound

This compound is a complex aromatic compound featuring a combination of functional groups that impart unique physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom, a nitro group, and a phenoxy group on a benzene ring creates a scaffold with potential applications in the synthesis of novel therapeutic agents and functional materials.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic reactions, purification processes, and formulation development.

Understanding and predicting the solubility of such molecules is a foundational aspect of chemical research.[3] It governs the choice of solvents for reactions, extractions, and chromatographic separations, and is a key determinant of a drug candidate's bioavailability. This guide provides the theoretical framework and practical protocols to empower researchers to effectively work with this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] The overall polarity and the nature of the functional groups on a molecule are the primary determinants of its solubility.[4]

Molecular Structure and Functional Group Analysis of this compound

To predict the solubility of this compound, we must first analyze its constituent functional groups and their contributions to the molecule's overall polarity.

  • Benzene Ring: The core benzene ring is nonpolar and hydrophobic.

  • Fluorine Atom: The fluorine atom is highly electronegative, creating a polar C-F bond. However, its small size and the single bond's limited contribution to the overall molecular polarity mean it has a modest impact on solubility in polar solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar.[1] This group will significantly influence the molecule's interaction with polar solvents.

  • Phenoxy Group (-O-Ph): The ether linkage in the phenoxy group introduces some polarity due to the electronegativity of the oxygen atom. The attached phenyl group, however, is nonpolar.

The interplay of these groups results in a molecule with distinct polar and nonpolar regions. The presence of the highly polar nitro group suggests that this compound will exhibit some degree of polarity. However, the two phenyl rings contribute significant nonpolar character.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the two phenyl rings, the compound is expected to have moderate to good solubility in nonpolar aromatic solvents like toluene, where pi-pi stacking interactions can occur. Solubility in aliphatic nonpolar solvents like hexane is likely to be lower.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents can engage in dipole-dipole interactions with the polar nitro and fluoro groups. Therefore, this compound is predicted to be readily soluble in these solvents. ChemicalBook indicates that the related compound, 1-fluoro-2-nitrobenzene, is soluble in Chloroform, Ethyl Acetate, and Methanol.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar nitro and ether groups should allow for some solubility in polar protic solvents. However, the lack of a hydrogen bond-donating group on the molecule itself may limit its solubility compared to compounds that can actively participate in hydrogen bonding with the solvent.

  • Water: The compound is expected to be sparingly soluble or immiscible in water due to the large hydrophobic phenyl rings.[8]

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features.

G A Analyze Molecular Structure B Identify Functional Groups (Fluoro, Nitro, Phenoxy, Phenyl) A->B C Assess Polarity of Each Group B->C D Determine Overall Molecular Polarity (Balance of Polar and Nonpolar Regions) C->D E Apply 'Like Dissolves Like' Principle D->E F Predict Solubility in Nonpolar Solvents E->F G Predict Solubility in Polar Aprotic Solvents E->G H Predict Solubility in Polar Protic Solvents E->H I Predict Insolubility in Water E->I

Caption: Solubility Prediction Workflow

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of this compound is essential. The following protocols are based on established laboratory methods for solubility assessment.[9][10][11]

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility in various solvents.

Protocol:

  • Dispense approximately 25 mg of this compound into a series of small test tubes.

  • To each test tube, add 0.75 mL of a different solvent (e.g., water, hexane, toluene, ethyl acetate, acetone, methanol, and 5% aqueous solutions of NaOH, NaHCO₃, and HCl) in small portions.

  • After each addition, shake the test tube vigorously for 10-20 seconds.[12]

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[12]

  • For compounds insoluble in water, their solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[10]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

For precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.

Protocol:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing a known volume of each selected organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant from each vial using a filtered syringe to avoid transferring any solid particles.

  • Quantitatively dilute the supernatant with a suitable solvent.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility as the mass of solute per volume of solvent (e.g., mg/mL).

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

G A Prepare Saturated Solutions (Excess Solute in Known Volume of Solvent) B Equilibrate in Shaker Bath (Constant Temperature) A->B C Allow Undissolved Solid to Settle B->C D Withdraw Supernatant with Filtered Syringe C->D E Quantitatively Dilute Supernatant D->E F Analyze Concentration by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Quantitative Solubility Determination Workflow

Data Presentation

While experimental data for this compound is not currently available, the results of the proposed experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
NonpolarHexaneLowTo be determined
TolueneModerate to GoodTo be determined
Polar AproticDichloromethaneGoodTo be determined
Ethyl AcetateGoodTo be determined
AcetoneGoodTo be determined
Polar ProticMethanolModerateTo be determined
EthanolModerateTo be determined
AqueousWaterInsolubleTo be determined

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Although specific solubility data is not yet documented, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, crucially, the detailed experimental protocols necessary for their empirical validation. By following the outlined methodologies, researchers can confidently determine the solubility of this compound, enabling its effective use in their scientific endeavors.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • McMaster University. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • ResearchGate. (n.d.). Principles of Solubility and Solutions.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitrobenzene.
  • The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.).
  • ChemicalBook. (2026, January 13). 1-Fluoro-2-nitrobenzene.
  • CymitQuimica. (n.d.). 1-Fluoro-3-methoxy-2-nitrobenzene.
  • Guidechem. (n.d.). 1-Fluoro-3-nitrobenzene 402-67-5 wiki.

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Methodological & Application

Application Notes and Protocols for 1-Fluoro-2-nitro-3-phenoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Activated Fluoro-Aromatics in Drug Discovery

In the landscape of modern medicinal chemistry, fluorine has emerged as a transformative element. Its strategic incorporation into drug candidates can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] One of the most powerful synthetic methodologies leveraging fluorine's unique characteristics is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly efficient when the fluorine atom, an excellent leaving group, is positioned on an aromatic ring activated by potent electron-withdrawing groups, such as a nitro group (-NO₂).[3][4]

1-Fluoro-2-nitro-3-phenoxybenzene is a trifunctionalized aromatic scaffold poised for significant utility in drug discovery. Its architecture combines three key features:

  • A Fluorine Leaving Group: Positioned for facile displacement.

  • An Ortho-Nitro Activating Group: This strongly electron-withdrawing group polarizes the C-F bond and stabilizes the negatively charged intermediate of the SNAr reaction, thereby accelerating the substitution rate.[3][4]

  • A Phenoxy Moiety: This group can serve as a key pharmacophoric element, modulating the molecule's conformation and interaction with biological targets.

This document provides an in-depth guide to the anticipated applications and experimental protocols for utilizing this compound as a versatile building block in the synthesis of complex, medicinally relevant molecules. While this specific molecule is highly specialized, the principles and protocols outlined here are grounded in the well-established chemistry of analogous fluoro-nitro-aromatic compounds.[5][6]

Part 1: Core Chemistry & Mechanistic Rationale

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reactivity of this compound is governed by the SNAr mechanism. This is a two-step addition-elimination process.[4][7]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This is the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][8] The stability of this complex is crucial, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.

The presence of the nitro group ortho to the fluorine is critical, as it provides powerful resonance stabilization to the Meisenheimer complex, making the reaction highly favorable.

Caption: General workflow of the SNAr mechanism.

Part 2: Application in Heterocyclic Synthesis - The Phenoxazine Scaffold

Phenoxazines are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as anticancer, antiviral, and anti-inflammatory agents.[9][10] The core structure is often synthesized via a double SNAr reaction or a condensation-cyclization sequence. This compound is an excellent precursor for the synthesis of substituted phenoxazines.

The reaction of this compound with a substituted 2-aminophenol would proceed via an initial intermolecular SNAr reaction, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the phenoxazine ring. A more direct route, adapted from syntheses using similar dinitroaromatics, involves a base-mediated condensation and cyclization.[11][12]

Phenoxazine_Synthesis Start This compound + 2-Aminophenol Mix Dissolve in Anhydrous Solvent (e.g., DMF, EtOH) Start->Mix Base Add Base (e.g., K₂CO₃, NaH) Mix->Base Heat Heat Reaction Mixture (e.g., 80-120 °C) Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Substituted Phenoxazine Product Purify->Product

Caption: Workflow for phenoxazine synthesis.

Protocol 2.1: Synthesis of a 1-Phenoxyphenoxazine Derivative

This protocol describes the base-mediated condensation of this compound with 2-aminophenol to yield the corresponding phenoxazine derivative.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and 2-aminophenol (1.1 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.5 M).

  • Add anhydrous K₂CO₃ (2.5 eq) to the stirred solution.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final phenoxazine product.

Part 3: General Protocols for SNAr Reactions

The following protocols provide a template for reacting this compound with common classes of nucleophiles. Researchers should optimize conditions for their specific substrates.

Table 1: Summary of SNAr Reaction Conditions
Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)
Amines (N-Arylation) Aniline, BenzylamineK₂CO₃, Et₃NDMF, DMSO25 - 100
Alcohols (O-Arylation) Phenol, Benzyl alcoholNaH, K₂CO₃THF, DMF0 - 80
Thiols (S-Arylation) ThiophenolK₂CO₃, NaHDMF, THF25 - 60
Protocol 3.1: General Procedure for N-Arylation (Reaction with Amines)

Rationale: This reaction is fundamental for creating carbon-nitrogen bonds, a cornerstone of many pharmaceutical structures. A mild base is used to neutralize the HF byproduct.

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq).[8]

  • Stir the reaction mixture at the desired temperature (25-100 °C), monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3.2: General Procedure for O-Arylation (Reaction with Alcohols/Phenols)

Rationale: This protocol is used to synthesize diaryl ethers or aryl alkyl ethers. A strong base like sodium hydride (NaH) is often required to deprotonate the alcohol or phenol, forming a more potent nucleophile (alkoxide/phenoxide).

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent.[8]

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Proceed with aqueous workup and extraction as described in Protocol 3.1.

Part 4: Physicochemical and Safety Data

While specific experimental data for this compound is not widely available, the properties can be estimated from its close analog, 1-fluoro-2-nitrobenzene.

Table 2: Properties of 1-Fluoro-2-nitrobenzene (Analog)
PropertyValueSource
Molecular Formula C₆H₄FNO₂[13]
Molecular Weight 141.10 g/mol [13][14]
Appearance Liquid[15]
Boiling Point 116 °C @ 22 mmHg[14][15]
Melting Point -9 to -6 °C[14][15]
Density 1.338 g/mL at 25 °C[14][15]
Safety Considerations
  • Toxicity: Nitroaromatic compounds are often toxic and should be handled with care. Assume the compound is toxic via inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Quenching: Reactions involving reactive reagents like NaH must be quenched carefully at low temperatures.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for medicinal chemistry. Its activated system is primed for facile nucleophilic aromatic substitution, providing a reliable entry point for the synthesis of complex molecular architectures, particularly heterocyclic systems like phenoxazines. The protocols and principles detailed in this guide, derived from the established chemistry of analogous compounds, offer a robust framework for researchers to unlock the synthetic potential of this and related reagents in the pursuit of novel therapeutic agents.

References

  • New Functionalized Phenoxazines and Phenothiazines - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Synthetic route to obtain various phenoxazine derivatives using... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • New Functionalized Phenoxazines and Phenothiazines. (2023). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • US4164517A - Preparation of fluoronitrobenzene. (n.d.). Google Patents.
  • Benzene, 1-fluoro-2-nitro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 1-Fluoro-2-nitro-3-phenoxybenzene in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Fluoro-2-nitro-3-phenoxybenzene as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Abstract & Compound Profile

This compound (analogous to 2-fluoro-6-phenoxynitrobenzene) represents a specialized "Janus" intermediate in organic synthesis.[1] Derived from the highly reactive 2,6-difluoronitrobenzene , this building block retains a unique orthogonal reactivity profile: it possesses one stable ether linkage (phenoxy) and one highly reactive electrophilic site (fluoro) flanking a reducible nitro group.

This configuration makes it an indispensable scaffold for the rapid assembly of tricyclic heterocycles (such as phenoxazines and benzoxazines) and conformationally restricted kinase inhibitors . By leveraging the electronic differentiation between the substituted and unsubstituted ortho-positions, researchers can achieve high regioselectivity in downstream diversification.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Precursor 2,6-Difluoronitrobenzene (CAS 19064-24-5)
Key Functionality Activated

electrophile (C-F), Latent nucleophile (NO2

NH2)
Molecular Weight 233.20 g/mol
Physical State Pale yellow solid/oil (dependent on purity)
Primary Application Synthesis of Phenoxazines, Dibenzoxazepines, and Diaryl Ether Scaffolds

Synthesis of the Building Block

The synthesis of this compound relies on the desymmetrization of 2,6-difluoronitrobenzene.[1] The presence of the nitro group at position 2 (between the two fluorines) strongly activates both fluorine atoms toward Nucleophilic Aromatic Substitution (


).[2]
Mechanism & Regiocontrol

The reaction with phenol (or phenoxide) must be strictly controlled to prevent bis-substitution.[1]

  • Activation: The nitro group withdraws electron density via induction (-I) and resonance (-M), making the C-F bonds highly susceptible to nucleophilic attack.[1]

  • Deactivation Step: Upon the first substitution, the introduced phenoxy group acts as an electron donor by resonance (+M), which slightly increases electron density in the ring compared to the starting material. This electronic change, combined with steric bulk, disfavors the second substitution under controlled stoichiometric conditions, allowing for the isolation of the mono-substituted product.

Protocol 1: Regioselective Mono- Synthesis

Objective: Synthesis of this compound from 2,6-difluoronitrobenzene.

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 equiv)[1]

  • Phenol (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.1 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoronitrobenzene (10 mmol) in anhydrous ACN (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. This kinetic control is crucial to minimize bis-substitution.[1]

  • Nucleophile Addition: Add Phenol (10 mmol) to the solution.

  • Base Addition: Slowly add

    
     (11 mmol) in portions over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (difluoro) will disappear, and a new major spot (mono-phenoxy) will appear. If bis-phenoxy forms, it will appear as a more polar spot; reduce temperature or reaction time in future runs.

  • Work-up: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target compound as a pale yellow solid.

Core Application: Synthesis of Phenoxazine Scaffolds

The primary value of this compound lies in its ability to undergo a "Reduction-Cyclization Cascade" .[1]

Mechanistic Pathway[1][2][3][4]
  • Reduction: The nitro group is reduced to an aniline (

    
    ).[2]
    
  • Cyclization: The newly formed amine is positioned ortho to the remaining fluorine atom and ortho to the phenoxy group.

    • Direct Cyclization:[1] If the phenoxy ring has a leaving group or is activated, a metal-catalyzed coupling can close the ring.

    • Alternative Route (Smiles Rearrangement/Substitution): A more common route involves reacting the remaining Fluorine with a second nucleophile (e.g., 2-aminophenol) before reduction, or using the building block to synthesize complex tricyclic drugs like antipsychotics (e.g., Loxapine analogues).

Below is a protocol for a Sequential


 / Reduction / Cyclization  workflow to generate functionalized phenoxazines.
Protocol 2: Cascade Synthesis of Functionalized Phenoxazines

Target: 1-substituted-phenoxazine derivatives.

Workflow:

  • Step A (

    
     2):  React this compound with a functionalized amine or thiol.
    
  • Step B (Reduction/Cyclization): Nitro reduction followed by intramolecular ring closure.

Detailed Procedure (Step A - Displacement of 2nd Fluorine):

  • Dissolve this compound (1.0 equiv) in DMSO.[1]

  • Add the second nucleophile (e.g., Primary Amine,

    
    ) (1.2 equiv) and 
    
    
    
    (2.0 equiv).
  • Heat to 60–80°C for 4 hours. The fluorine at position 1 is displaced, yielding a 1-amino-2-nitro-3-phenoxybenzene derivative.

    • Note: The phenoxy group remains intact due to the strength of the ether bond relative to the activated C-F bond.

Detailed Procedure (Step B - Reductive Cyclization): Note: This step often requires a transition metal catalyst if closing onto the phenoxy ring, or simple heating if closing onto a reactive pendant group.

  • Reduction: Dissolve the nitro-intermediate in Ethanol/Water (4:1).[1] Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours to generate the aniline.

  • Cyclization (Intramolecular): For phenoxazine synthesis, the "phenoxy" ring usually needs an ortho leaving group (like Br or I) introduced in the very first step (using 2-bromophenol instead of phenol).

    • If using 2-bromophenol in Protocol 1: The intermediate is 1-Fluoro-2-nitro-3-(2-bromophenoxy)benzene.

    • Cyclization: Treat the reduced aniline (which now has an ortho-amine and an ortho-(2-bromophenoxy) group) with

      
       / BINAP and 
      
      
      
      in Toluene at 100°C.[1] This effects C-N bond formation, closing the middle ring to form the Phenoxazine core.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways available from this building block.

G Start 2,6-Difluoronitrobenzene Intermediate This compound (The Building Block) Start->Intermediate Protocol 1: SNAr with Phenol/Base (Regioselective Mono-sub) Step2_A Intermediate A: 1-Amino-2-nitro-3-(2-halo-phenoxy)benzene Intermediate->Step2_A If Phenol had ortho-LG (Br/I) + Reduction Step2_B Intermediate B: 1-(R-amino)-2-nitro-3-phenoxybenzene Intermediate->Step2_B SNAr with R-NH2 (Displace 2nd F) Product_A Phenoxazine Scaffold (Tricyclic Core) Step2_A->Product_A Buchwald-Hartwig Cyclization Product_B Functionalized Aniline (Kinase Inhibitor Hinge Binder) Step2_B->Product_B Nitro Reduction (Fe/NH4Cl)

Caption: Divergent synthesis pathways starting from 2,6-Difluoronitrobenzene. Branch 1 leads to tricyclic phenoxazines; Branch 2 leads to open-chain polysubstituted anilines.[1]

Safety & Handling

  • Hazards: Nitro-aromatics are potentially explosive if heated under confinement.[1] Fluorinated aromatics can be skin irritants.

  • Storage: Store this compound at 2–8°C under inert gas (Argon/Nitrogen).

  • Waste: Aqueous waste from the reaction contains fluoride ions; dispose of according to halogenated waste protocols.

References

  • Synthesis of Fluoronitrobenzenes: Sigma-Aldrich. 1-Fluoro-2-nitrobenzene Product Information.[1] Retrieved from .[1][3]

  • Reactivity of 2,6-Difluoronitrobenzene: NBInno. The Role of 2,6-Difluoronitrobenzene in Advanced Organic Synthesis. Retrieved from .

  • Phenoxazine Synthesis: National Institutes of Health (NIH). New Functionalized Phenoxazines and Phenothiazines. Retrieved from .

  • Nucleophilic Arom

    
    ) Mechanisms:  Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from .
    

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Scalability of 1-Fluoro-2-nitro-3-phenoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-2-nitro-3-phenoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are working on this important synthesis and aiming to improve its robustness, yield, and scalability. As an intermediate in the development of pharmaceuticals and agrochemicals, a reliable and scalable synthesis of this molecule is of paramount importance.[1][2]

This document moves beyond a simple recitation of steps. It delves into the mechanistic reasoning behind the protocol, offering field-proven insights to troubleshoot common issues and guide you through the complexities of scaling up the reaction from the bench to a pilot plant.

Part 1: The Underlying Chemistry - A Mechanistic Overview

The synthesis of this compound from 1,3-difluoro-2-nitrobenzene and phenol is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike the more common electrophilic substitutions on aromatic rings, SNAr reactions are facilitated by potent electron-withdrawing groups, such as the nitro group (-NO₂) in our starting material.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (phenoxide, generated by deprotonating phenol with a base) attacks the electron-deficient carbon atom bearing a fluorine atom. This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is a critical factor for stabilizing this otherwise unfavorable intermediate.[1][5] In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which helps to polarize the C-F bond, making the carbon more susceptible to nucleophilic attack.[6]

Caption: SNAr mechanism for this compound synthesis.

Part 2: Troubleshooting Guide - From Bench Scale to Pilot Plant

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or the starting material remains unconsumed. What are the likely causes?

A1: This is a common issue often traced back to three critical areas: base effectiveness, solvent quality, and temperature.

  • Ineffective Deprotonation: The phenol must be converted to the more nucleophilic phenoxide ion to initiate the reaction.[5] If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. For more robust conditions, potassium hydroxide (KOH) is effective, but care must be taken to control its stoichiometry. An insufficient amount of base will result in unreacted phenol and, consequently, a stalled reaction.

  • Solvent Purity: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal for SNAr reactions as they solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic. However, these solvents are hygroscopic. The presence of water can protonate the phenoxide, reducing its nucleophilicity, and can also lead to undesired hydrolysis side products. Always use anhydrous grade solvents.

  • Insufficient Temperature: While higher temperatures can promote side reactions, SNAr reactions require a certain activation energy. If the reaction temperature is too low, the rate will be impractically slow. A typical starting point is 80-100°C, with careful monitoring to allow for adjustments.

Q2: I am observing a significant amount of a di-substituted byproduct, 1,3-diphenoxy-2-nitrobenzene. How can I minimize its formation?

A2: This is the most significant challenge to scalability. The product, this compound, still possesses an activated fluorine atom ortho to the nitro group, making it susceptible to a second substitution by another phenoxide ion.

  • Stoichiometry is Key: The most effective control measure is to use a slight sub-stoichiometric amount of phenol and base relative to the 1,3-difluoro-2-nitrobenzene (e.g., 0.95 equivalents). This ensures that the difluoro starting material is always in excess, minimizing the chance of the mono-substituted product reacting further.

  • Controlled Addition: On a larger scale, add the solution of phenoxide (pre-formed by reacting phenol with the base) slowly to the solution of 1,3-difluoro-2-nitrobenzene. This maintains a low instantaneous concentration of the nucleophile, favoring the initial, faster reaction with the more activated starting material.

  • Temperature Management: Overheating the reaction mixture provides the energy needed to overcome the activation barrier for the second substitution. Maintain strict temperature control. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is optimal.

Q3: My final product is contaminated with 2-fluoro-6-nitrophenol. Where is this coming from and how do I prevent it?

A3: This impurity arises from the hydrolysis of the starting material, where water acts as a nucleophile instead of phenoxide.

  • Anhydrous Conditions: As mentioned in A1, the primary source is water in your reagents or solvent. Ensure all glassware is oven-dried, use anhydrous grade solvents, and handle hygroscopic bases like KOH and K₂CO₃ in a dry atmosphere (e.g., under a nitrogen or argon blanket).

  • Source of Water: If you are using aqueous work-up procedures, ensure the reaction is fully quenched and cooled before adding water. Premature addition of water to a hot, basic reaction mixture can accelerate hydrolysis.

Q4: When I try to scale up the reaction, I'm seeing a different impurity profile and lower yield. What scalability factors should I consider?

A4: Scaling up a chemical reaction is not always linear. Heat and mass transfer limitations become significant.

  • Exotherm Management: SNAr reactions are often exothermic. A small flask can dissipate heat through its surface area, but a large reactor cannot. This leads to a rise in internal temperature, which can dramatically increase the rate of side reactions, especially the formation of the di-phenoxy byproduct. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely. The slow addition strategy mentioned in A2 is crucial for managing the exotherm.

  • Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" or areas with a high concentration of the nucleophile, both of which promote impurity formation. Ensure your reactor's stirring mechanism is adequate for the viscosity and volume of the reaction mixture.

  • Process Analytical Technology (PAT): For pilot-plant scale, consider using in-situ monitoring (e.g., ReactIR) to track the consumption of starting materials and the formation of products and byproducts in real-time. This allows for more precise control over reaction time and conditions.

Troubleshooting_Workflow start Low Yield / Incomplete Reaction? check_base Check Base: - Anhydrous? - Stoichiometry correct? - Finely powdered? start->check_base Yes impurity Major Impurity Observed? start->impurity No check_solvent Check Solvent: - Anhydrous grade? - Appropriate type (DMF, DMSO)? check_base->check_solvent check_temp Check Temperature: - High enough for reaction? - Monitor internal temp. check_solvent->check_temp di_sub Di-substituted Product (1,3-diphenoxy-2-nitrobenzene) impurity->di_sub Yes hydrolysis Hydrolysis Product (2-fluoro-6-nitrophenol) impurity->hydrolysis Yes solve_di_sub Solution: 1. Use <1 eq. of Phenol/Base. 2. Slow addition of phenoxide. 3. Maintain strict temp. control. di_sub->solve_di_sub solve_hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Dry glassware thoroughly. 3. Run under inert atmosphere. hydrolysis->solve_hydrolysis

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

  • What is the optimal base and solvent system?

    • For laboratory scale, potassium carbonate in DMSO or DMF is a reliable system. It is less aggressive than KOH, potentially reducing side reactions. For larger scale where reaction time is a cost factor, KOH can be used, but requires more stringent control over stoichiometry and temperature.

  • What are the ideal temperature and reaction time?

    • This is highly dependent on the chosen solvent and base. A good starting point is 80-100°C. The reaction should be monitored by a suitable analytical method (TLC, GC, or LC-MS). Typically, reactions run for 4-12 hours. The goal is to stop the reaction once the 1,3-difluoro-2-nitrobenzene is consumed to prevent the formation of the di-substituted byproduct.

  • How can I monitor the reaction progress effectively?

    • Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks at the bench. For quantitative analysis and accurate determination of the reaction endpoint, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. Develop a method that can clearly resolve the starting material, product, and the main di-substituted byproduct.

  • What are the critical safety precautions for this reaction?

    • This compound and its precursors are toxic and should be handled with care.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood. Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS). The reaction can be exothermic, so be prepared for cooling, especially on a larger scale.

Part 4: Data Summary for System Optimization

The choice of solvent and base significantly impacts the reaction outcome. The following table summarizes expected results based on common laboratory choices.

SolventBaseTypical Temp. (°C)Relative RateKey Considerations
DMSO K₂CO₃90 - 110ModerateExcellent system, easy to handle. Ensure anhydrous conditions.
DMF K₂CO₃80 - 100ModerateGood alternative to DMSO. Can be prone to decomposition at high temps.
Sulfolane KF/CsF150 - 180Slow to ModerateHigh boiling point allows for higher temps, but can increase byproducts.[8]
DMSO KOH70 - 90FastVery rapid reaction, but high risk of di-substitution and hydrolysis. Requires excellent control.

Part 5: A Scalable, Validated Protocol

This protocol is designed for a 10g scale synthesis and incorporates best practices to maximize yield and purity while minimizing byproduct formation.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1,3-Difluoro-2-nitrobenzene159.0910.0 g0.06291.0
Phenol94.115.79 g0.06150.98
Potassium Carbonate (K₂CO₃)138.218.91 g0.06451.02
Anhydrous DMSO-100 mL--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, temperature probe, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with 1,3-difluoro-2-nitrobenzene (10.0 g), phenol (5.79 g), finely powdered anhydrous potassium carbonate (8.91 g), and anhydrous DMSO (100 mL).

  • Reaction: Begin stirring and slowly heat the mixture to 95°C under a gentle stream of nitrogen.

  • Monitoring: Monitor the reaction progress every hour using GC or LC-MS. The reaction is complete when the starting 1,3-difluoro-2-nitrobenzene is consumed (typically 5-8 hours). Do not push the reaction longer as this will increase di-substitution.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into 500 mL of ice-cold water with stirring. A solid or oil should precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH solution (2 x 100 mL) to remove any unreacted phenol, followed by a brine wash (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the pure this compound.

Experimental_Workflow A 1. Setup Dry glassware under N₂ B 2. Charge Reagents 1,3-DFNB, Phenol, K₂CO₃, DMSO A->B C 3. Heat to 95°C B->C D 4. Monitor by LC/GC (5-8 hours) C->D E 5. Cool & Quench Pour into ice water D->E Reaction Complete F 6. Extract Ethyl Acetate E->F G 7. Wash 1M NaOH, then Brine F->G H 8. Dry & Concentrate G->H I 9. Purify Recrystallization or Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the scalable synthesis protocol.

References

  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Blakemore, D. C., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2018(4), M1013. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Pharmaffiliates. (n.d.). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. Retrieved February 12, 2026, from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved February 12, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of o-fluoronitrobenzene. Retrieved February 12, 2026, from [Link]

  • Future Science Group. (n.d.). Ask the experts: The challenges and benefits of flow chemistry to optimize drug development. Retrieved February 12, 2026, from [Link]

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Validation & Comparative

A Spectroscopic Guide to the Isomers of 1-Fluoro-2-nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of aromatic compounds is paramount. Isomeric purity can dictate biological activity, toxicity, and material properties. This guide provides a comprehensive spectroscopic comparison of the isomers of 1-Fluoro-2-nitro-3-phenoxybenzene, a molecular scaffold with potential applications stemming from its unique electronic and structural features. Due to the limited availability of direct, published experimental data for all isomers, this guide will leverage established spectroscopic principles and data from analogous compounds to present a predictive yet robust comparative analysis.

Introduction: The Challenge of Isomeric Differentiation

The isomers of this compound present a classic analytical challenge: identical molecular weight and elemental composition, differing only in the spatial arrangement of their substituents. This subtlety necessitates the use of a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a comprehensive picture for differentiating these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group (-NO₂) will significantly deshield adjacent protons, shifting them downfield. The fluorine (-F) and phenoxy (-OPh) groups, being electronegative, also exert deshielding effects, though the lone pairs on the oxygen of the phenoxy group can lead to some shielding of ortho and para positions through resonance.

Predicted ¹H NMR Data for this compound Isomers (in CDCl₃, referenced to TMS at 0 ppm)

IsomerPredicted Aromatic Proton Chemical Shifts (ppm)Key Differentiating Features
This compound Ring A (substituted): 7.2-7.8 ppm (3H, complex multiplet). Ring B (phenoxy): 7.0-7.5 ppm (5H, multiplet).The proton ortho to the nitro group will be the most downfield. The proton between the fluorine and phenoxy groups will also be significantly deshielded.
1-Fluoro-2-nitro-4-phenoxybenzene Ring A (substituted): 7.0-8.2 ppm (3H, distinct multiplets). Ring B (phenoxy): 7.0-7.5 ppm (5H, multiplet).The proton ortho to the nitro group will be a doublet at the lowest field. The proton between the fluorine and nitro group will also be significantly downfield.
1-Fluoro-3-nitro-2-phenoxybenzene Ring A (substituted): 7.1-7.7 ppm (3H, complex multiplet). Ring B (phenoxy): 7.0-7.5 ppm (5H, multiplet).The protons ortho to the nitro group will be the most downfield. The fluorine and phenoxy groups are adjacent, leading to complex splitting patterns.
1-Fluoro-4-nitro-2-phenoxybenzene Ring A (substituted): 6.8-8.1 ppm (3H, distinct multiplets). Ring B (phenoxy): 7.0-7.5 ppm (5H, multiplet).The proton ortho to the nitro group and adjacent to the fluorine will be a doublet at a very low field. The proton ortho to the phenoxy group will be the most upfield on this ring.

Predictions are based on additive models of substituent chemical shifts for substituted benzenes.[1][2][3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms are also heavily influenced by the substituents. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)

IsomerPredicted Aromatic Carbon Chemical Shifts (ppm)Key Differentiating Features
This compound Ring A: C-F (~155, d, ¹JCF ≈ 250 Hz), C-NO₂ (~148), C-OPh (~150), other C (~115-135). Ring B: ~118-160.The relative positions of the three substituted carbons will be unique.
1-Fluoro-2-nitro-4-phenoxybenzene Ring A: C-F (~158, d, ¹JCF ≈ 255 Hz), C-NO₂ (~145), C-OPh (~155), other C (~110-130). Ring B: ~118-160.The chemical shifts will reflect the para relationship of the fluorine and phenoxy group.
1-Fluoro-3-nitro-2-phenoxybenzene Ring A: C-F (~153, d, ¹JCF ≈ 248 Hz), C-NO₂ (~150), C-OPh (~148), other C (~115-135). Ring B: ~118-160.The proximity of all three substituents will lead to distinct chemical shifts.
1-Fluoro-4-nitro-2-phenoxybenzene Ring A: C-F (~150, d, ¹JCF ≈ 245 Hz), C-NO₂ (~142), C-OPh (~152), other C (~115-130). Ring B: ~118-160.The para relationship of the fluorine and nitro group will be evident in the chemical shifts.

Note: The carbon directly attached to fluorine will appear as a doublet due to ¹JCF coupling. Long-range ⁿJCF couplings will also be observed.[4][5][6]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom. The chemical shift of the fluorine nucleus will vary significantly between isomers.

Predicted ¹⁹F NMR Data for this compound Isomers (referenced to CFCl₃ at 0 ppm)

IsomerPredicted Chemical Shift (ppm)Rationale
This compound -110 to -120The fluorine is flanked by a nitro and a phenoxy group, leading to a specific electronic environment.
1-Fluoro-2-nitro-4-phenoxybenzene -105 to -115The phenoxy group is para to the fluorine, which will influence the chemical shift compared to the other isomers.
1-Fluoro-3-nitro-2-phenoxybenzene -115 to -125The fluorine is adjacent to the phenoxy group and meta to the nitro group.
1-Fluoro-4-nitro-2-phenoxybenzene -120 to -130The fluorine is para to the nitro group, which will have a significant shielding effect.

Predictions are based on computational models and data from similarly substituted fluorinated aromatic compounds.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for confirming the presence of the key functional groups: the nitro group, the aromatic rings, and the C-F and C-O bonds. While the spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Characteristic IR Absorptions for this compound Isomers

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Asymmetric NO₂ Stretch1520-1560Strong and characteristic of the nitro group.[9]
Symmetric NO₂ Stretch1340-1370Strong and also characteristic of the nitro group.[9]
Ar-F Stretch1200-1270Strong absorption indicating the C-F bond.
Ar-O-C Stretch (Ether)1200-1250 (asymmetric), 1020-1075 (symmetric)Confirms the presence of the phenoxy group.
Aromatic C=C Stretch1450-1600Multiple bands characteristic of the aromatic rings.[10]
Aromatic C-H Stretch3030-3100Indicates aromatic C-H bonds.[11]
C-H Out-of-Plane Bending690-900The pattern of these bands is highly diagnostic of the substitution pattern on the benzene rings.[10]

The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment, and slight shifts may be observable between isomers.[9] The most significant differences will likely be in the out-of-plane bending region, which is unique for each substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of all isomers (nominal mass of 249 u). The fragmentation patterns, however, can provide clues to the substitution pattern. Electron Ionization (EI) is a common technique for such molecules.

Predicted Fragmentation Pathways for this compound Isomers

The molecular ion peak (M⁺) will be observed at m/z 249. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 203), NO (m/z 219), and O.[12] The relative abundances of these fragment ions may differ slightly between isomers due to the influence of the substituent positions on bond strengths. For example, an ortho effect between adjacent substituents might favor a specific fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of the isomers are expected to be similar, characterized by π → π* transitions of the aromatic systems. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands will be subtly influenced by the substitution pattern.

Predicted UV-Vis Spectral Characteristics for this compound Isomers (in Methanol)

IsomerPredicted λmax (nm)Notes
All Isomers~260-280 and a shoulder at lower wavelengthThe primary absorption band is due to the nitro-substituted phenoxybenzene chromophore. The exact λmax and ε values will vary slightly with the substitution pattern due to changes in the extent of conjugation and electronic interactions between the substituents.[13]

Solvatochromic effects (shifts in λmax with solvent polarity) can also be used to probe differences in the ground and excited state dipole moments of the isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14][15]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

  • ¹⁹F NMR: Acquire with proton decoupling, a spectral width of -50 to -150 ppm, a relaxation delay of 2 s, and 128 scans.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For liquid samples, a thin film can be prepared between two NaCl plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-300.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10⁻⁵ M) in a UV-grade solvent such as methanol or acetonitrile.[16]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from 200 to 400 nm, using the pure solvent as a blank.

Visualizing the Analytical Workflow

G cluster_sample Isomer Mixture cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_Mixture Sample of This compound Isomers NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer_Mixture->NMR Analysis IR IR Spectroscopy Isomer_Mixture->IR Analysis MS Mass Spectrometry Isomer_Mixture->MS Analysis UV_Vis UV-Vis Spectroscopy Isomer_Mixture->UV_Vis Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data UV_Vis_Data λmax and ε UV_Vis->UV_Vis_Data Identification Isomer Identification and Structural Elucidation NMR_Data->Identification Comparative Analysis IR_Data->Identification Comparative Analysis MS_Data->Identification Comparative Analysis UV_Vis_Data->Identification Comparative Analysis

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The differentiation of this compound isomers is a multifaceted analytical task that relies on the synergistic application of various spectroscopic techniques. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most definitive data for structural assignment through the analysis of chemical shifts and coupling constants, IR, MS, and UV-Vis spectroscopy offer crucial confirmatory information regarding functional groups, molecular weight, and electronic properties. This guide provides a predictive framework for the spectroscopic characterization of these isomers, empowering researchers to confidently tackle similar analytical challenges in their work.

References

  • Meiler, J., et al. (2003). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Journal of Chemical Information and Computer Sciences, 43(5), 1475-1481. Available at: [Link]

  • Wody, M. T., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(17), 7856-7862. Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Ishida, M., & Akai, N. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 22(34), 19036-19043. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]

  • Barton, D. H. R., & Elmore, D. T. (1951). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Journal of the Chemical Society (Resumed), 208-212. Available at: [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [http://www.modgraph.co.uk/Downloads/mrc_ aromatic_2007.pdf]([Link]_ aromatic_2007.pdf)

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Mansoura University. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Brezovsky, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12848-12852. Available at: [Link]

  • POWER Laboratory. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]

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Sources

Validated analytical methods for 1-Fluoro-2-nitro-3-phenoxybenzene quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated analytical strategies for the quantification of 1-Fluoro-2-nitro-3-phenoxybenzene (CAS: 958489-89-9 ). As a critical intermediate synthesized via the nucleophilic aromatic substitution of 2,6-difluoronitrobenzene with phenol, its accurate quantification is essential for monitoring reaction conversion and controlling genotoxic impurities in downstream pharmaceutical or agrochemical production.

Part 1: Analytical Strategy & Method Selection

Due to the absence of a monograph-specific pharmacopeial method, the industry standard relies on two complementary techniques: RP-HPLC-UV for process control (Assay/Purity) and GC-MS for trace impurity profiling (specifically for unreacted fluoronitrobenzenes).

Method Comparison Guide
FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS (EI)
Primary Application Assay & Purity: Quantifying the main product and non-volatile side products (e.g., bis-phenoxy derivatives).Trace Analysis: Detecting unreacted 2,6-difluoronitrobenzene (starting material) and residual phenol.
Sensitivity (LOQ) ~0.05% w/w (Standard UV)< 1 ppm (SIM Mode)
Selectivity High for polar/non-polar separation; resolves phenolic intermediates.High for structural identification; resolves volatile positional isomers.
Throughput Medium (15–25 min run time)High (10–15 min run time)
Limitations Requires gradient optimization to elute highly lipophilic bis-substituted byproducts.Not suitable for thermally unstable downstream derivatives.

Part 2: Detailed Protocols

Protocol A: Reverse-Phase HPLC (Assay & Purity)

The "Workhorse" method for reaction monitoring and final product release.

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Rationale: The hydrophobic phenoxy group requires a strong hydrophobic stationary phase for adequate retention.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidic pH suppresses the ionization of residual Phenol (pKa ~10), ensuring sharp peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold for Phenol elution)

    • 2–15 min: 20% → 90% B (Linear gradient to elute product)

    • 15–20 min: 90% B (Wash for bis-phenoxy impurities)

    • 20–25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary). Nitro-aromatics exhibit strong absorbance at 254 nm.

  • Column Temp: 30°C.

2. Elution Order Logic (Causality):

  • Phenol (RT ~3-4 min): Most polar, elutes first.

  • 2,6-Difluoronitrobenzene (RT ~8-9 min): Intermediate polarity.

  • This compound (Target, RT ~12-13 min): Increased hydrophobicity due to the phenyl ether linkage.

  • 1,3-Diphenoxy-2-nitrobenzene (Impurity, RT ~16+ min): Most hydrophobic (over-reaction product), elutes last.

3. System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Target and 2,6-Difluoronitrobenzene.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • RSD (n=6): < 1.0% for Assay.

Protocol B: GC-MS (Trace Impurity Profiling)

Required for controlling potentially genotoxic fluoronitrobenzene precursors.

1. Instrument Parameters:

  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source/Quad: 230°C / 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

2. Detection Strategy:

  • Scan Mode: 50–500 amu (for identification).

  • SIM Mode (Quantification): Monitor specific ions for sensitivity.

    • Target (this compound): Molecular ion

      
       m/z.
      
    • Impurity (2,6-Difluoronitrobenzene):

      
       m/z, fragment 
      
      
      
      m/z
      
      
      .

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of synthesis.

AnalyticalWorkflow Start Sample: Crude Reaction Mixture (this compound) Decision Analytical Objective? Start->Decision RouteAssay Assay & Conversion Yield Decision->RouteAssay Process Control RouteImpurity Trace Impurity / Genotox Decision->RouteImpurity Safety/Release HPLC Method A: RP-HPLC (UV 254nm) Detects: Phenol, Product, Bis-phenoxy RouteAssay->HPLC GCMS Method B: GC-MS (SIM Mode) Detects: Residual 2,6-Difluoronitrobenzene RouteImpurity->GCMS Result1 Output: % Purity & Yield HPLC->Result1 Result2 Output: ppm Level Residuals GCMS->Result2

Figure 1: Analytical decision matrix for this compound quantification.

References

  • Chemical Synthesis Context

    • 2,6-Difluoronitrobenzene Synthesis & Reactivity: The starting material (CAS 19064-24-5) is a known electrophile in nucleophilic aromatic substitution (SNAr).
    • Source:

  • Impurity Profiling Standards

    • Genotoxic Impurity Analysis: Fluoronitrobenzenes are structural alerts for genotoxicity.
    • Source:

  • Compound Identification

    • This compound (CAS 958489-89-9):[1] Identified as a specific cataloged intermediate for research and industrial synthesis.

    • Source:

  • General Method Validation Guidelines

    • ICH Q2(R1): Validation of Analytical Procedures.[2][3][4] The protocols above are designed to meet linearity, accuracy, and precision requirements defined here.

    • Source:

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Fluoro-2-nitro-3-phenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro functional groups into aromatic scaffolds has proven to be a highly effective strategy for the development of novel therapeutic agents. The 1-fluoro-2-nitro-3-phenoxybenzene core, while not extensively documented, represents a promising starting point for the synthesis of compounds with potential anticancer and anti-inflammatory properties. The unique electronic properties imparted by the fluorine atom and the nitro group can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative molecules.

This guide provides a comprehensive overview of the in vitro and in vivo studies of compounds structurally related to this compound, focusing on nitrophenoxybenzene and fluoronitro phenoxybenzene derivatives. Due to a scarcity of publicly available data on derivatives of the precise this compound scaffold, this guide synthesizes findings from closely related chemical series to provide a comparative analysis of their biological activities. We will delve into their anticancer and anti-inflammatory potential, supported by experimental data and detailed methodologies to aid researchers in this field.

Anticancer Activity of Nitrophenoxybenzene Derivatives

The nitrophenoxybenzene scaffold has been explored for its potential as a source of novel anticancer agents. The presence of the nitro group, a known pharmacophore in various bioactive molecules, can contribute to cytotoxicity in cancer cells through mechanisms such as the generation of reactive oxygen species and inhibition of key cellular enzymes.

In Vitro Cytotoxicity Studies

A common initial step in assessing the anticancer potential of new chemical entities is to evaluate their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Below is a comparative summary of the in vitro cytotoxic activity of representative nitrophenoxybenzene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Nitrobenzyl-SN-38 (2-nitro) K562 (Leukemia)0.0259SN-380.003[1]
Nitrobenzyl-SN-38 (3-nitro) K562 (Leukemia)0.0122SN-380.003[1]
Nitrobenzyl-SN-38 (4-nitro) K562 (Leukemia)0.0580SN-380.003[1]
ON-1 (ortho-nitrobenzyl derivative) MDA-MB-231 (Breast)>100Doxorubicin0.5[2]
ON-2 (ortho-nitrobenzyl derivative) MDA-MB-231 (Breast)25.8Doxorubicin0.5[2]
ON-3 (ortho-nitrobenzyl derivative) MDA-MB-231 (Breast)12.5Doxorubicin0.5[2]

Expert Analysis: The data suggests that modifications to the nitrobenzyl moiety can significantly impact cytotoxic activity. For instance, the position of the nitro group on the benzyl ring of SN-38 derivatives alters their potency against leukemia cells.[1] Furthermore, the ortho-nitrobenzyl derivatives ON-2 and ON-3 demonstrated selective cytotoxicity against breast cancer cells, albeit at higher concentrations than the standard chemotherapeutic agent doxorubicin.[2] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of this class of compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

In Vivo Antitumor Efficacy

Promising candidates from in vitro screening are often advanced to in vivo studies to evaluate their antitumor efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model.

Compound IDTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Nitrofen MDA-MB-231 Xenograft6 mg/kg, oral gavage, alternate days for 6 weeksSignificant reduction in metastatic growth[3]
Thiophenyl thienopyrimidinone derivative Breast Cancer XenograftNot specifiedSignificant reduction from day 2, max effect at day 8[4]

Expert Analysis: In vivo studies provide crucial information on a compound's efficacy, tolerability, and pharmacokinetic properties. The significant reduction in metastatic growth observed with Nitrofen in a breast cancer xenograft model underscores the potential of nitrophenoxy-containing structures in targeting tumor progression.[3] Similarly, the observed tumor growth inhibition by a thiophenyl thienopyrimidinone derivative further supports the exploration of related scaffolds.[4]

Principle: This model assesses the ability of a test compound to inhibit the growth of human tumors implanted in immunodeficient mice.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture human cancer cells in appropriate media. Once a sufficient number of cells is reached, inject a suspension of cells (typically 1-10 million cells) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the control group.

Xenograft_Model_Workflow start Start cell_implantation Implant Human Tumor Cells into Mice start->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Test Compound or Vehicle randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight and Calculate Inhibition endpoint->analysis end End analysis->end

Caption: Workflow of a human tumor xenograft model for in vivo efficacy testing.

Anti-inflammatory Activity of Fluoronitro Phenoxybenzene Derivatives

Inflammation is a key process in many diseases, including cancer, and compounds with anti-inflammatory properties are of significant therapeutic interest. The fluoronitro phenoxybenzene scaffold holds potential for the development of novel anti-inflammatory agents.

In Vitro Anti-inflammatory Assays

In vitro assays are crucial for the initial screening of compounds for their ability to modulate inflammatory responses. A common model involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Below is a summary of the in vitro anti-inflammatory activity of representative compounds.

Compound IDAssayCell LineInhibitionReference
Compound 13 (chlorinated fungal metabolite) NO ProductionRAW 264.7Dose-dependent suppression[5]
Compound 13 IL-6, TNF-α, MCP-1 mRNARAW 264.7Significant suppression[5]
Oridonin analog 4c NO ProductionRAW 264.7IC50 = 0.21 µM (for IL-1β and IL-6)[6]
Naproxen derivative 4 5-LOX-IC50 = 0.30 µM[7]
Naproxen derivative 7 Carrageenan-induced paw edemaRats54.12% inhibition[7]

Expert Analysis: The data indicates that compounds with structural similarities to the target scaffold can effectively modulate key inflammatory pathways. For example, a chlorinated fungal metabolite demonstrated potent inhibition of nitric oxide (NO) production and pro-inflammatory cytokine expression in LPS-stimulated macrophages.[5] Similarly, an oridonin analog showed significant inhibitory activity.[6] The naproxen derivatives highlight the potential for this class of compounds to inhibit enzymes involved in the inflammatory cascade and demonstrate in vivo efficacy.[7]

Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Griess_Assay_Workflow start Start cell_treatment Treat Macrophages with Compound start->cell_treatment lps_stimulation Stimulate with LPS cell_treatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure Absorbance at 540 nm griess_reaction->read_absorbance end End read_absorbance->end

Caption: Workflow of the Griess assay for measuring nitric oxide production.

In Vivo Anti-inflammatory Efficacy

In vivo models are essential to confirm the anti-inflammatory activity observed in vitro and to assess the therapeutic potential of a compound. The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model.

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Paw_Edema_Workflow start Start compound_admin Administer Test Compound start->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume Measure Paw Volume at Intervals carrageenan_injection->measure_volume calculate_inhibition Calculate Percentage of Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow of the carrageenan-induced paw edema model.

Conclusion and Future Directions

While direct experimental data on derivatives of this compound remains limited in the public domain, the analysis of structurally related nitrophenoxybenzene and fluoronitro phenoxybenzene compounds provides a strong rationale for their further investigation as potential anticancer and anti-inflammatory agents. The presented in vitro and in vivo data, along with detailed experimental protocols, offer a valuable resource for researchers aiming to explore this chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from the this compound scaffold. Structure-activity relationship studies will be crucial in identifying derivatives with optimized potency and selectivity. Furthermore, elucidation of the precise mechanisms of action will be essential for their rational development as therapeutic candidates. The strategic combination of in vitro screening and in vivo validation, as outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to potential clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.